molecular formula C8H8Cl2FN B1309287 1-(2,4-Dichloro-5-fluorophenyl)ethanamine CAS No. 855715-32-1

1-(2,4-Dichloro-5-fluorophenyl)ethanamine

Cat. No.: B1309287
CAS No.: 855715-32-1
M. Wt: 208.06 g/mol
InChI Key: UUGIXMDBIAKDBF-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H8Cl2FN and its molecular weight is 208.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biologically Active Molecules

The pharmacophore 2,4-dichloro-5-fluorophenyl, among other fluorophenyl groups, is utilized in the synthesis of biologically active molecules. This includes the development of thiadiazolotriazinones with potential antibacterial properties. The synthesized compounds demonstrated promising antibacterial activities at concentrations around 10 µg/mL, highlighting their significance in the search for new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Antimicrobial and Antifungal Applications

A series of oxadiazoles containing the 2,4-dichloro-5-fluorophenyl moiety were synthesized and exhibited very good antimicrobial activity. Notably, specific compounds within this series showed remarkable bactericidal and fungicidal activities, underscoring the compound's utility in developing antimicrobial agents (Karthikeyan et al., 2008).

Antitumor Activity

In the realm of cancer research, derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety were synthesized and tested against a panel of sixty cancer cell lines. Some of these compounds exhibited moderate to excellent growth inhibition across various cancer types, including leukemia, non-small cell lung cancer, melanoma, ovarian, prostate, and breast cancer. This indicates the potential of such compounds in antitumor therapies (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Structural and Spectroscopic Investigations

The compound has been subject to detailed structural and spectroscopic investigations to understand its properties better. For example, studies have reported on the synthesis, molecular structure, HOMO-LUMO, and spectroscopic investigations of derivatives, providing insight into their electronic structures and potential applications in material science (Adole et al., 2020).

Environmental Sensing and Detection

Research into novel sensors for detecting mercury highlights the versatility of fluorophenyl derivatives. Compounds synthesized for this purpose exhibited selective optical detection capabilities for Hg2+, utilizing fluorescence quenching and chromogenic changes visible to the naked eye. This application is crucial for environmental monitoring and pollution control (Wanichacheva et al., 2009).

Safety and Hazards

The safety data sheet for “1-(2,4-Dichloro-5-fluorophenyl)ethanamine” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used . It’s also recommended to avoid dust formation and contact with skin and eyes .

Properties

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGIXMDBIAKDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397060
Record name 1-(2,4-dichloro-5-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855715-32-1
Record name 1-(2,4-dichloro-5-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.